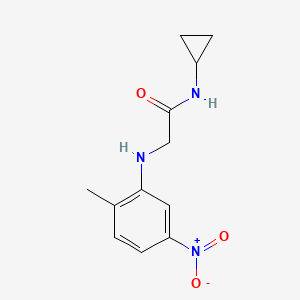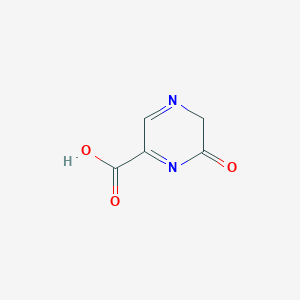![molecular formula C17H17Cl3N2O2 B14914826 2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B14914826.png)
2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide is a complex organic compound with the molecular formula C17H15Cl3N2O2. This compound is known for its unique chemical structure, which includes a methoxy group, a trichloroethyl group, and a methylphenylamino group attached to a benzamide core. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride.
Amidation: The 2-methoxybenzoyl chloride is then reacted with 2,2,2-trichloroethylamine in the presence of a base such as triethylamine to form the intermediate 2-methoxy-N-(2,2,2-trichloroethyl)benzamide.
Substitution Reaction: Finally, the intermediate is reacted with 4-methylaniline under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide is used in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)benzamide
- 2-methoxy-N-(2,2,2-trichloro-1-(3-(4-nitrophenyl)thioureido)ethyl)benzamide
- 4-methoxy-N-(2,2,2-trichloro-1-(naphthalen-2-ylamino)ethyl)benzamide
Uniqueness
2-methoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H17Cl3N2O2 |
|---|---|
Molecular Weight |
387.7 g/mol |
IUPAC Name |
2-methoxy-N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]benzamide |
InChI |
InChI=1S/C17H17Cl3N2O2/c1-11-7-9-12(10-8-11)21-16(17(18,19)20)22-15(23)13-5-3-4-6-14(13)24-2/h3-10,16,21H,1-2H3,(H,22,23) |
InChI Key |
NFTWXGFERUXIAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















